

Anwendungsleitlinien und Protokolle: In-vivo-Tiermodell für Statin-induzierte Myopathie

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Statine

Cat. No.: B554654

[Get Quote](#)

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Statin-assoziierte Muskelsymptome (SAMS) sind eine der häufigsten Nebenwirkungen von **Statinen** und ein wesentlicher Grund für die Non-Adhärenz der Patienten. Die Entwicklung relevanter In-vivo-Tiermodelle ist entscheidend für das Verständnis der zugrunde liegenden pathophysiologischen Mechanismen und für die Erforschung potenzieller therapeutischer Interventionen. Diese Anwendungsleitlinien beschreiben ein etabliertes Rattenmodell für Statin-induzierte Myopathie, das durch die orale Verabreichung von Atorvastatin induziert wird. Es werden detaillierte Protokolle für die Induktion der Myopathie, die Probenentnahme und die Analysemethoden bereitgestellt.

1. Anwendungsleitlinien

Dieses Tiermodell eignet sich für eine Vielzahl von Forschungsanwendungen, darunter:

- Untersuchung der molekularen Mechanismen der Statin-Myotoxizität.
- Screening und Bewertung potenzieller Wirkstoffe zur Linderung von SAMS.
- Identifizierung und Validierung von Biomarkern für Statin-induzierte Muskelschäden.
- Untersuchung des Einflusses von genetischen Faktoren, Alter oder Begleiterkrankungen auf die Anfälligkeit für SAMS.

Auswahl des Tiermodells: Am häufigsten werden Ratten (z. B. Sprague-Dawley, Wistar) und Mäuse verwendet. Ratten bieten den Vorteil einer größeren Gewebemenge für die Analyse. Die Wahl des Statins kann dessen lipophile (z. B. Simvastatin, Atorvastatin) oder hydrophile (z. B. Rosuvastatin) Eigenschaften berücksichtigen, die die Gewebeverteilung und das myotoxische Potenzial beeinflussen können.

Wichtige Überlegungen:

- Dosis und Behandlungsdauer: Die Dosis und Dauer der Statin-Behandlung sind entscheidend für die Induktion einer reproduzierbaren Myopathie. Hohe Dosen über einen Zeitraum von mehreren Wochen sind in der Regel erforderlich, um signifikante und messbare muskuläre Veränderungen hervorzurufen.[1]
- Fasertyp-Selektivität: Statin-induzierte Myopathie betrifft vorwiegend schnell zuckende (glykolytische) Muskelfasern (Typ IIB) stärker als langsam zuckende (oxidative) Fasern.[2] Die Auswahl der zu analysierenden Muskeln sollte dies berücksichtigen (z. B. Gastrocnemius, Biceps femoris).
- Ethische Aspekte: Alle Tierversuche müssen in Übereinstimmung mit den lokalen und nationalen Tierschutzrichtlinien und nach Genehmigung durch eine Ethikkommission durchgeführt werden. Das Wohlbefinden der Tiere muss während der gesamten Studiendauer überwacht werden.

2. Experimentelle Protokolle

Protokoll 2.1: Induktion von Statin-induzierter Myopathie bei Ratten

Dieses Protokoll beschreibt die Induktion von Myopathie durch orale Verabreichung von Atorvastatin an Sprague-Dawley-Ratten.

Materialien:

- Männliche Sprague-Dawley-Ratten (8-10 Wochen alt, 200-250 g)
- Atorvastatin-Pulver
- Vehikel: 0,5 % Carboxymethylcellulose (CMC) in sterilem Wasser

- Orale Ernährungssonden
- Waage
- Mörser und Stößel oder Homogenisator

Vorgehensweise:

- Akklimatisierung: Die Tiere werden mindestens eine Woche lang unter Standardbedingungen (12-Stunden-Hell-Dunkel-Zyklus, 22 ± 2 °C, freier Zugang zu Futter und Wasser) akklimatisiert.
- Gruppenzuteilung: Die Ratten werden nach dem Zufallsprinzip in mindestens zwei Gruppen eingeteilt:
 - Kontrollgruppe (Vehikel): Erhält täglich das Vehikel (0,5 % CMC).
 - Statin-Gruppe: Erhält täglich Atorvastatin.
- Zubereitung der Atorvastatin-Suspension:
 - Die Zieldosis für Atorvastatin beträgt 80-100 mg/kg Körpergewicht.[\[3\]](#)[\[4\]](#)[\[5\]](#)
 - Die erforderliche Menge Atorvastatin-Pulver wird abgewogen und in einer angemessenen Menge des 0,5 %igen CMC-Vehikels suspendiert, um eine homogene Suspension zu erhalten. Die Zubereitung sollte täglich frisch erfolgen.
- Verabreichung:
 - Die Tiere werden täglich gewogen, um die Dosis anzupassen.
 - Die Atorvastatin-Suspension oder das Vehikel wird einmal täglich über eine orale Ernährungssonde verabreicht.
 - Die Behandlungsdauer beträgt in der Regel 14 bis 21 Tage, um eine signifikante Myopathie zu induzieren.[\[1\]](#)[\[3\]](#)

- Überwachung: Die Tiere werden täglich auf Anzeichen von Unwohlsein, Gewichtsverlust oder Verhaltensänderungen überwacht.

Protokoll 2.2: Probenentnahme und -verarbeitung

Materialien:

- Anästhetika (z. B. Isofluran, Ketamin/Xylazin)
- Heparinisierte und nicht-heparinisierte Röhrchen für die Blutentnahme
- Chirurgische Instrumente
- Flüssiger Stickstoff
- RNAlater® (optional)
- Formalin (10 % gepuffert)
- Zentrifuge

Vorgehensweise:

- Anästhesie: Am Ende des Behandlungszeitraums werden die Ratten tief anästhesiert.
- Blutentnahme: Blut wird durch Herzpunktion entnommen und in heparinisierten Röhrchen (für Plasma) und nicht-heparinisierten Röhrchen (für Serum) gesammelt.
 - Die Röhrchen für Serum werden bei Raumtemperatur 30 Minuten lang gerinnen gelassen und dann bei 3000 x g für 15 Minuten bei 4 °C zentrifugiert.
 - Die Röhrchen für Plasma werden sofort bei 3000 x g für 15 Minuten bei 4 °C zentrifugiert.
 - Serum und Plasma werden aliquotiert und bei -80 °C gelagert.
- Muskelgewebeentnahme:
 - Muskeln wie der M. gastrocnemius, M. soleus und M. biceps femoris werden schnell präpariert.

- Für die biochemische und molekularbiologische Analyse werden die Gewebeprobe­nen sofort in flüssigem Stickstoff schockgefroren und bei -80 °C gelagert. Ein Teil kann in RNAlater® für die Genexpressionsanalyse eingelegt werden.
- Für die histologische Untersuchung werden Gewebeprobe­nen in 10 % gepuffertem Formalin fixiert.

Protokoll 2.3: Analytische Methoden

- Biochemische Analyse des Serums:
 - Kreatinkinase (CK) und Myoglobin: Die Serumspiegel werden mit kommerziell erhältlichen Kits gemäß den Anweisungen des Herstellers gemessen. Erhöhte Werte sind Indikatoren für Muskelschäden.[5]
- Histopathologische Untersuchung:
 - Die in Formalin fixierten Muskelgewebe werden in Paraffin eingebettet, geschnitten (5 µm) und mit Hämatoxylin und Eosin (H&E) gefärbt.
 - Die Schnitte werden mikroskopisch auf Anzeichen von Myopathie untersucht, wie z. B. Muskelfasernekrose, Variation der Fasergröße, zentrale Kerne, entzündliche Infiltrate und Faserdegeneration.[4][6]
- Analyse der Mitochondrienfunktion:
 - ATP-Spiegel im Muskel: Die ATP-Konzentration im Muskelhomogenat wird mit einem Biolumineszenz-Assay-Kit gemessen. Ein Abfall der ATP-Spiegel deutet auf eine mitochondriale Dysfunktion hin.[5]
 - Laktat/Pyruvat-Verhältnis: Die Konzentrationen von Laktat und Pyruvat im Muskelgewebe werden mit kolorimetrischen oder fluorometrischen Kits bestimmt. Ein erhöhtes Verhältnis deutet auf eine Beeinträchtigung des oxidativen Stoffwechsels hin.[5]
- Molekularbiologische Analyse (qPCR/Western Blot):

- Genexpression: Die Expression von Genen, die an Muskelatrophie beteiligt sind (z. B. Atrogin-1/MAFbx, MuRF1), wird mittels quantitativer Echtzeit-PCR (qPCR) analysiert.[\[1\]](#)
- Proteinexpression: Die Expression und der Phosphorylierungsstatus von Schlüsselproteinen in Signalwegen wie Akt/mTOR werden mittels Western Blot analysiert.[\[5\]](#)[\[7\]](#)

3. Datenpräsentation

Die folgenden Tabellen fassen typische quantitative Daten aus einem Statin-induzierten Myopathie-Modell bei Ratten zusammen.

Tabelle 1: Biochemische Serumparameter

Parameter	Kontrollgruppe (Vehikel)	Atorvastatin (100 mg/kg)	Referenz
Kreatinkinase (CK) (U/L)	150 ± 25	310 ± 40 (2-facher Anstieg)	[3] [5]
Myoglobin (ng/mL)	50 ± 10	300 ± 50 (6-facher Anstieg)	[3] [5]

Tabelle 2: Parameter der Muskelfunktion und Mitochondrien

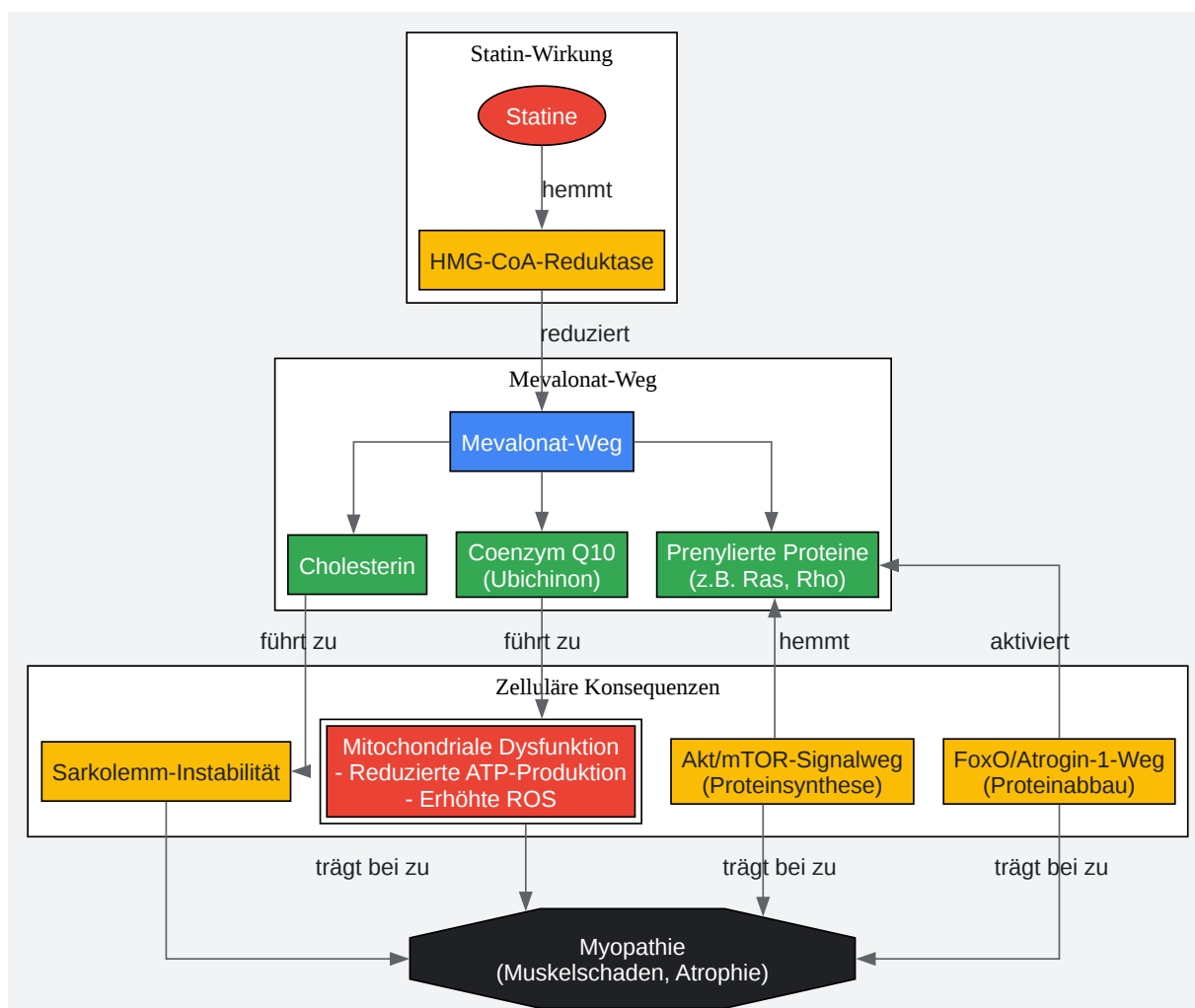
Parameter	Kontrollgruppe (Vehikel)	Atorvastatin (100 mg/kg)	Referenz
ATP-Spiegel im Muskel (nmol/mg Protein)	25 ± 3	5 ± 1 (>80% Abnahme)	[3] [5]
Laktat/Pyruvat-Verhältnis im Muskel	10 ± 2	25 ± 5 (deutlicher Anstieg)	[3] [5]
pAkt-Spiegel im Muskel (rel. Expression)	1.0 ± 0.1	0.5 ± 0.08 (>50% Abnahme)	[3] [5]

Tabelle 3: Histopathologische Befunde im Gastrocnemius-Muskel

Befund	Kontrollgruppe (Vehikel)	Atorvastatin (80 mg/kg)	Referenz
Muskelfasernekrose	Abwesend	Vorhanden, multifokal	[4]
Entzündliche Infiltrate	Minimal	Mäßig bis deutlich	[6]
Variation der Fasergröße	Minimal	Deutlich, mit atrophischen Fasern	[4]
Zentrale Kerne	Selten	Ver mehrt	[6]

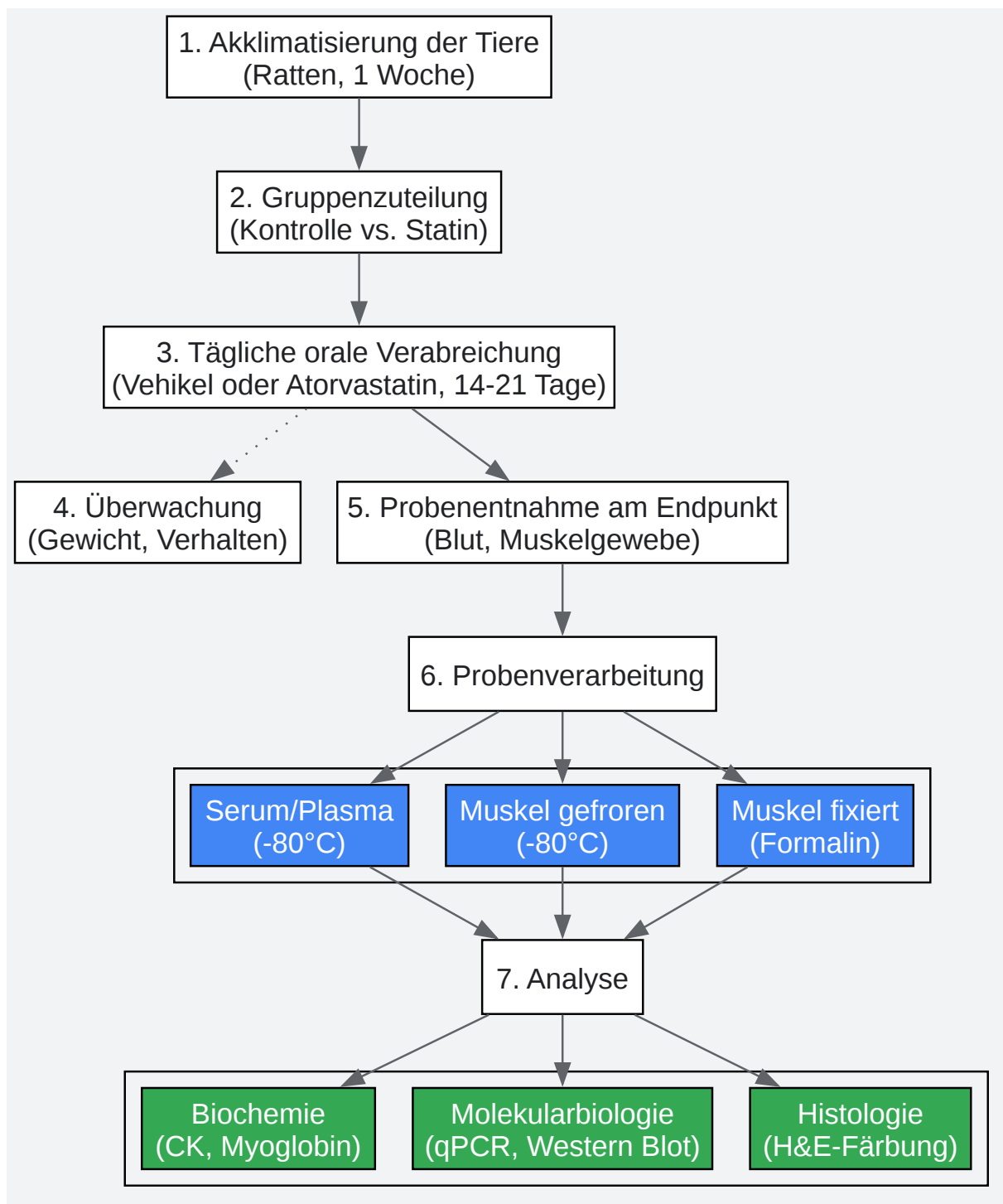
4. Visualisierung von Signalwegen und Arbeitsabläufen

Die folgenden Diagramme, erstellt in der DOT-Sprache von Graphviz, visualisieren die beteiligten Mechanismen und den experimentellen Arbeitsablauf.



[Click to download full resolution via product page](#)

Abbildung 1: Vereinfachter Signalweg der Statin-induzierten Myopathie.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Validation of a clinically-relevant rodent model of statin-associated muscle symptoms for use in pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the Effect of Atorvastatin on Skeletal Muscles in Male Rats and the Involved Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidation of the mechanism of atorvastatin-induced myopathy in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Anwendungsleitlinien und Protokolle: In-vivo-Tiermodell für Statin-induzierte Myopathie]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554654#in-vivo-tiermodell-f-r-statin-induzierte-myopathie]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com